- Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids, Tetrahedron, 2007, 63(3), 682-689
Cas no 91-02-1 (2-benzoylpyridine)
2-benzoylpyridine structure
Product Name:2-benzoylpyridine
Numéro CAS:91-02-1
Le MF:C12H9NO
Mégawatts:183.205962896347
MDL:MFCD00006300
CID:34584
PubChem ID:7038
Update Time:2025-10-29
2-benzoylpyridine Propriétés chimiques et physiques
Nom et identifiant
-
- Phenyl(pyridin-2-yl)methanone
- 2-Benzoylpyridine
- Phenyl 2-Pyridyl Ketone
- 2-benzoyl-pyridin
- 2-benzoyl-pyridine
- 2-pyridylphenylketone
- BENZOYLPYRIDINE
- ketone,phenyl2-pyridyl
- phenyl pyridyl ketone
- Pyridine,2-benzoyl
- pyridyl phenyl ketone
- Phenyl-2-pyridyl ketone
- phenyl(2-pyridyl)methanone
- SY048296
- phenyl-2-pyridylketon
- InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
- SR-01000597210-1
- MFCD00006300
- IZ1TTI0X5O
- HMS1648H07
- WLN: T6NJ BVR
- Pyridine, 2-benzoyl-
- KETONE, PHENYL 2-PYRIDYL
- CS-T-05303
- LS-87347
- STK397395
- BRN 0120283
- CHEMBL1328115
- Methanone, phenyl-2-pyridinyl-
- SMR000312172
- 2-Pyridyl phenyl ketone
- UNII-IZ1TTI0X5O
- HMS2600E12
- DTXSID7059016
- F0850-6779
- Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
- NSC 20887
- 5-21-08-00566 (Beilstein Handbook Reference)
- AMY32519
- A843701
- E77028
- Q63393150
- AKOS000118815
- NSC-20887
- PHENYL-2-PYRIDINYLMETHANONE
- NSC20887
- AC-11818
- SR-01000597210
- W-100318
- 2-Benzoylpyridine;phenyl 2-pyridyl ketone
- EU-0066598
- B0304
- 91-02-1
- Phenyl(2-pyridinyl)methanone #
- NCGC00245935-01
- EN300-19493
- AI3-52531
- MLS000682815
- 2-Benzoylpyridine, >=99%
- 2-benzoyl pyridine
- 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
- CS-W022932
- Z104474012
- SCHEMBL398165
- Phenyl-pyridin-2-yl-methanone
- 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
- phenyl-2-pyridylketone
- 2-BENZOYLPYRIDINE [USP IMPURITY]
- FT-0611296
- AC-907/25014299
- PS-3379
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-
- Doxylamine Hydrogen Succinate Impurity D
- Phenyl(2-pyridinyl)methanone
- EINECS 202-034-3
- Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)
- Phenyl-2-pyridinylmethanone (ACI)
- 1-(Pyridin-2′-yl)-phenylmethanone
- 2′-Benzoylpyridine
- phenyl-2-pyridinyl-methanon
- AKOS B022444
- AKOS 94378
- Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)
- 2-Benzoylpyridine,99%
- 2-benzoylpyridine
-
- MDL: MFCD00006300
- Piscine à noyau: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
- La clé Inchi: GCSHUYKULREZSJ-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC=CC=1)C1C=CC=CN=1
- BRN: 120283
Propriétés calculées
- Qualité précise: 183.06800
- Masse isotopique unique: 183.068
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 197
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 1.9
- Surface topologique des pôles: 30
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1,556 g/cm3
- Point de fusion: 42.0 to 46.0 deg-C
- Point d'ébullition: 317 °C(lit.)
- Point d'éclair: Degrés Fahrenheit: 302°f
Degrés Celsius: 150 ° C - Indice de réfraction: 1.5880 (estimate)
- Solubilité: Soluble dans le chloroforme (petite quantité) \ méthanol (petite quantité)
- Coefficient de répartition de l'eau: Insoluble
- Le PSA: 29.96000
- Le LogP: 2.31260
- Solubilité: Soluble dans le chloroforme, insoluble dans l'eau.
- Le PKA: 2.90±0.10(Predicted)
2-benzoylpyridine Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36
- RTECS:OB6400000
-
Identification des marchandises dangereuses:
- TSCA:Yes
- Conditions de stockage:Inert atmosphere,Room Temperature
- Terminologie du risque:R36/37/38
2-benzoylpyridine Données douanières
- Code HS:29333999
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-benzoylpyridine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B14000-25G |
2-benzoylpyridine |
91-02-1 | 25g |
¥286.09 | 2023-11-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B14000-100G |
2-benzoylpyridine |
91-02-1 | 100g |
¥857.92 | 2023-11-14 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-100g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 100g |
¥795.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-500g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 500g |
¥2770.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0304-25g |
2-benzoylpyridine |
91-02-1 | 99.0%(GC&T) | 25g |
¥235.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BS539-25g |
2-benzoylpyridine |
91-02-1 | 99% | 25g |
¥183.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BS539-5g |
2-benzoylpyridine |
91-02-1 | 99% | 5g |
¥61.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830594-100g |
2-Benzoylpyridine |
91-02-1 | 99% | 100g |
637.00 | 2021-05-17 | |
| Matrix Scientific | 107269-1g |
2-Benzoylpyridine, 97% |
91-02-1 | 97% | 1g |
$517.00 | 2023-09-08 | |
| Matrix Scientific | 107269-2g |
2-Benzoylpyridine, 97% |
91-02-1 | 97% | 2g |
$739.00 | 2023-09-08 |
2-benzoylpyridine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ; 21 h, 50 bar, 100 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Phosphorus trichloride Solvents: Chloroform ; 10 min, 0 °C; 1 h, 80 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Référence
- Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-Functionalization, Advanced Synthesis & Catalysis, 2017, 359(18), 3226-3236
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride , Cupric chloride , [2,2′-Biquinoline]-4,4′-dicarboxylic acid, potassium salt (1:2) Solvents: Water ; 5 min, rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 48 h, 40 °C
Référence
- A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide, Tetrahedron Letters, 2006, 47(11), 1695-1698
Méthode de production 4
Conditions de réaction
1.1 Reagents: Phosphonium, butyltriphenyl-, (T-4)-chlorotrioxochromate(1-) Solvents: Acetonitrile ; 10 min, reflux
Référence
- Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditions, Indian Journal of Chemistry, 2003, (1), 195-198
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt iron oxide (CoFe2O4) (silica-coated) , [1,4-Benzenedicarboxylato(2-)-κO1]hydroxyiron (silica-coated cobalt ferrite-supported) Solvents: Water ; 3 h, rt
Référence
- Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen Peroxide, ChemistrySelect, 2019, 4(29), 8477-8481
Méthode de production 6
Conditions de réaction
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Catalysts: Bismuth trichloride Solvents: Acetonitrile
Référence
- Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditions, Phosphorus, 2000, 167, 71-79
Méthode de production 7
Conditions de réaction
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Référence
- Organic reactions under solid-state conditions, Molecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387
Méthode de production 8
Conditions de réaction
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Référence
- Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromate, Phosphorus, 2000, 164, 145-151
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Sodium hydride , Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Toluene ; 20 h, reflux
Référence
- Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex, Chemical Communications (Cambridge, 2014, 50(59), 7941-7944
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Benzyltriethylammonium chloride Solvents: Toluene , Water
Référence
- A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanation, Journal of Heterocyclic Chemistry, 1987, 24(4), 1061-5
Méthode de production 11
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Malic acid , Magnesium manganese oxide (Mg6MnO8) Solvents: Chlorobenzene ; 2 h, 80 °C
Référence
- Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst, ACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537
Méthode de production 12
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: [Bis(nitrato-κO,κO′)manganese]deca-μ-ethoxyoctaethoxytri-μ-oxodi-μ4-oxo[μ3-[2,3-… Solvents: Acetonitrile ; 6 h, 70 °C
Référence
- Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation Activity, Inorganic Chemistry, 2022, 61(2), 923-930
Méthode de production 13
Méthode de production 14
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ; rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ; 1 h, rt
Référence
- A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides, Journal of Organic Chemistry, 2016, 81(8), 3447-3456
Méthode de production 15
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate Solvents: 1,4-Dioxane ; 2.5 h, 50 °C
Référence
- Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidation, Organometallics, 2014, 33(7), 1665-1671
Méthode de production 16
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine , Iodine Solvents: Water ; rt; overnight, 80 °C
Référence
- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978
Méthode de production 17
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Cesium hydroxide Solvents: Toluene ; 24 h, 110 °C
Référence
- Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcohols, Tetrahedron Letters, 2008, 49(36), 5336-5338
Méthode de production 18
Conditions de réaction
1.1 Reagents: Triethylamine , N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) , Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ; 2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 10 min, 20 - 25 °C
Référence
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, (T-4)-chlorotrioxochromate(1-) (1:1) Solvents: Acetonitrile
Référence
- Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditions, Synthetic Communications, 2000, 30(21), 3855-3864
2-benzoylpyridine Raw materials
- Phenylboronic acid
- a-Phenyl-a-(2-pyridyl)acetonitrile
- 2-Iodopyridine
- Benzoic acid
- 2-Bromopyridine
- Phenyl(pyridin-2-yl)methanol
- Methanone, phenyl-2-pyridinyl-, phenylhydrazone
- Methanone, (1-oxido-2-pyridinyl)phenyl-
- 2-Benzylpyridine
2-benzoylpyridine Preparation Products
2-benzoylpyridine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:91-02-1)2-benzoylpyridine
Numéro de commande:A843701
État des stocks:in Stock
Quantité:500g/1kg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:00
Prix ($):255.0/486.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:91-02-1)2-Benzoylpyridine
Numéro de commande:1689107
État des stocks:in Stock
Quantité:Company Customization
Pureté:98%
Dernières informations tarifaires mises à jour:Monday, 14 April 2025 18:25
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:91-02-1)Phenyl(pyridin-2-yl)methanone(DoxylamineImpurity)
Numéro de commande:LE17816;LE1689107
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:16
Prix ($):discuss personally
Courriel:18501500038@163.com
2-benzoylpyridine Littérature connexe
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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